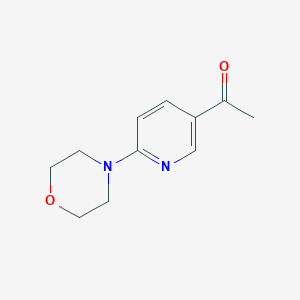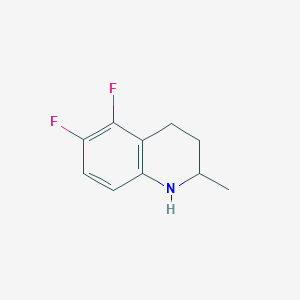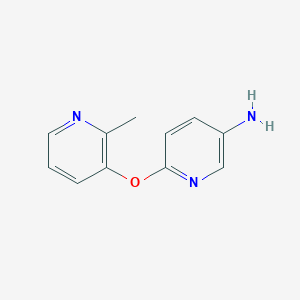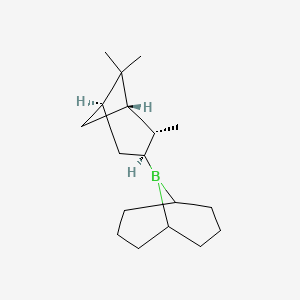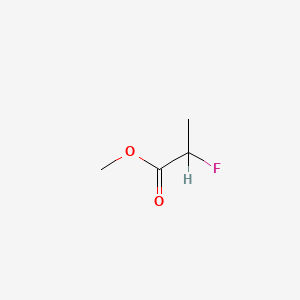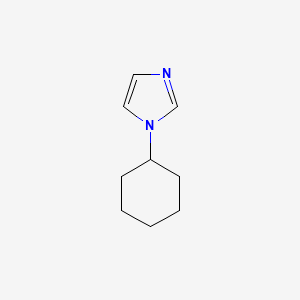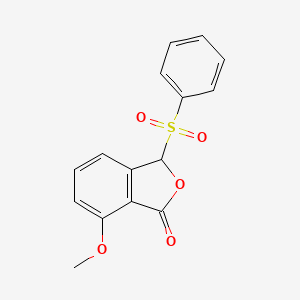
环己基甲基硼酸
描述
Cyclohexylmethylboronic Acid is a chemical compound with the molecular formula C7H15BO2 . It has an average mass of 142.004 Da and a Monoisotopic mass of 142.116516 Da .
Molecular Structure Analysis
The molecular structure of Cyclohexylmethylboronic Acid consists of a boronic acid group attached to a cyclohexylmethyl group . It has two hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .
Chemical Reactions Analysis
While specific chemical reactions involving Cyclohexylmethylboronic Acid are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .
Physical And Chemical Properties Analysis
Cyclohexylmethylboronic Acid has a density of 1.0±0.1 g/cm3, a boiling point of 268.9±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 38.9±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 144.5±3.0 cm3 .
科学研究应用
绿色合成方法
环己基甲基硼酸及相关化合物的突出应用之一是环保合成方法的开发。例如,Sato、Aoki 和 Noyori(1998 年)讨论了一种生产己二酸的“绿色”途径,重点介绍了在最小化环境影响的条件下用过氧化氢氧化环己烯。这一过程对于生产尼龙合成中的关键前体至关重要,旨在减少与传统生产方法相关的有害排放 (Sato, Aoki, & Noyori, 1998)。
催化活性和选择性
已发现环己基甲基硼酸衍生物在各种催化过程中很有效,包括交叉偶联反应,这在有机化学中构建碳碳键至关重要。例如,Trzeciak 等人(2008 年)将钯(0)纳米粒子包封在环己基二胺改性的缩水甘油甲基丙烯酸酯聚合物中,展示了其在铃木-宫浦交叉偶联反应中作为可重复使用催化剂的应用。这种方法强调了环己基甲基硼酸衍生物在促进选择性和高效催化过程中的重要性 (Trzeciak et al., 2008)。
材料科学与纳米技术
在材料科学中,环己基甲基硼酸及其衍生物已用于纳米材料的合成和功能化。Shirazi 等人(2011 年)探讨了不同碳前驱体对多壁碳纳米管 (MWCNT) 合成的影响,强调了环己醇(一种相关化合物)在生产高纯度 MWCNT 中的作用。这项研究证明了环己基甲基硼酸衍生物在创造具有特定性能的先进材料方面的潜力 (Shirazi et al., 2011)。
生物医学应用
此外,该化合物在生物医学领域也有应用,特别是在开发用于药物递送的葡萄糖响应材料方面。Ma 和 Shi(2014 年)讨论了基于苯硼酸的葡萄糖响应聚合物纳米粒子的合成和应用,这可能会彻底改变糖尿病治疗的胰岛素递送系统。环己基甲基硼酸衍生物在创建响应性药物递送系统方面的多功能性突出了它们在解决关键医疗保健挑战中的重要性 (Ma & Shi, 2014)。
安全和危害
Cyclohexylmethylboronic Acid is classified as a skin irritant (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .
未来方向
The future directions of Cyclohexylmethylboronic Acid and other boronic acids lie in their potential applications in various fields. For instance, boronic acids are being explored for their use in the development of sensors, especially glucose sensors, due to their ability to form reversible covalent complexes with substances that have cis-diols. Additionally, the Suzuki-Miyaura cross-coupling reaction, which involves boronic acids, is a powerful tool in organic synthesis and is expected to find increasing use in the synthesis of complex organic molecules .
生化分析
Biochemical Properties
Cyclohexylmethylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site, thereby inhibiting their activity. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors. Additionally, cyclohexylmethylboronic acid can interact with other biomolecules, such as carbohydrates, through its boronic acid group, forming reversible complexes that are useful in carbohydrate recognition and sensing applications .
Cellular Effects
Cyclohexylmethylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to changes in gene expression and cellular metabolism. For example, the inhibition of proteases by cyclohexylmethylboronic acid can result in the downregulation of pro-inflammatory cytokines, thereby modulating the immune response. Additionally, cyclohexylmethylboronic acid can impact cellular metabolism by interfering with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of cyclohexylmethylboronic acid involves its ability to form covalent bonds with specific biomolecules. In the case of enzyme inhibition, cyclohexylmethylboronic acid binds to the active site of serine proteases, forming a stable covalent complex that prevents substrate binding and catalysis. This inhibition is reversible, allowing for the study of enzyme kinetics and the development of reversible inhibitors. Additionally, cyclohexylmethylboronic acid can interact with other biomolecules, such as carbohydrates, through its boronic acid group, forming reversible complexes that are useful in carbohydrate recognition and sensing applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexylmethylboronic acid can change over time due to its stability and degradation. Cyclohexylmethylboronic acid is relatively stable under inert conditions and can be stored at low temperatures to prevent degradation. In the presence of moisture or other reactive species, it can undergo hydrolysis, leading to the formation of boronic acid derivatives. Long-term studies have shown that cyclohexylmethylboronic acid can have sustained effects on cellular function, particularly in the inhibition of proteases and modulation of immune responses .
Dosage Effects in Animal Models
The effects of cyclohexylmethylboronic acid in animal models vary with different dosages. At low doses, it can effectively inhibit proteases and modulate immune responses without causing significant toxicity. At high doses, cyclohexylmethylboronic acid can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Cyclohexylmethylboronic acid is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It can interact with enzymes such as glycosidases and glycosyltransferases, forming reversible complexes that modulate their activity. This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, cyclohexylmethylboronic acid can be metabolized by liver enzymes, resulting in the formation of boronic acid derivatives that are excreted from the body .
Transport and Distribution
Cyclohexylmethylboronic acid is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream. Once inside cells, cyclohexylmethylboronic acid can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of cyclohexylmethylboronic acid is influenced by its chemical properties and interactions with biomolecules. It can localize to specific compartments, such as the cytoplasm, nucleus, and endoplasmic reticulum, where it interacts with enzymes and other biomolecules. This localization is mediated by targeting signals and post-translational modifications that direct cyclohexylmethylboronic acid to specific organelles. The subcellular localization of cyclohexylmethylboronic acid is crucial for its activity and function in biochemical reactions .
属性
IUPAC Name |
cyclohexylmethylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO2/c9-8(10)6-7-4-2-1-3-5-7/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYXWXRMARWJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1CCCCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449965 | |
| Record name | Cyclohexylmethylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27762-64-7 | |
| Record name | Cyclohexylmethylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclohexylmethyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



